molecular formula C18H17NO3S B3466998 2-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazole

2-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazole

Cat. No. B3466998
M. Wt: 327.4 g/mol
InChI Key: GZSWIJBMAYHDME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazole, also known as DMTT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Studies have shown that this compound can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. It has also been shown to have neuroprotective effects, suggesting that it may have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazole in lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, this compound has been shown to exhibit a range of biological activities, making it a versatile compound for use in various fields. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous systems.

Future Directions

There are many potential future directions for research on 2-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazole. One area of interest is the development of new organic semiconductors based on this compound, which could have applications in optoelectronic devices. Another area of interest is the investigation of this compound's potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Further research is also needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in other fields such as material science and neuroprotection.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been investigated for its antitumor, anti-inflammatory, and antioxidant properties. It has also been shown to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics. In material science, this compound has been used as a building block for the synthesis of new organic semiconductors, which have potential applications in optoelectronic devices such as solar cells and light-emitting diodes.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-20-14-7-4-12(5-8-14)15-11-23-18(19-15)13-6-9-16(21-2)17(10-13)22-3/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSWIJBMAYHDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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